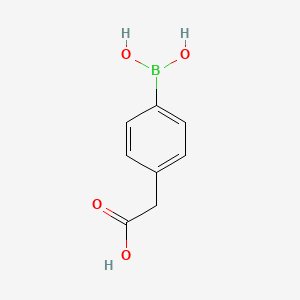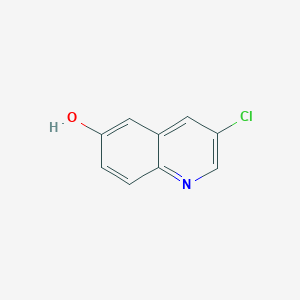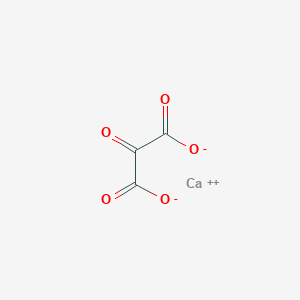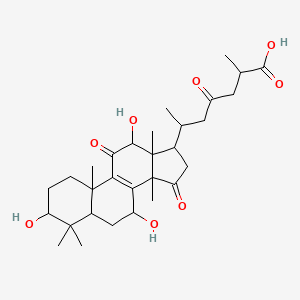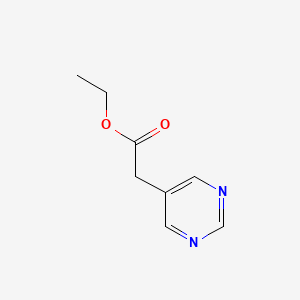
2-(Pirimidin-5-il)acetato de etilo
Descripción general
Descripción
Ethyl 2-(pyrimidin-5-YL)acetate is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Aplicaciones Científicas De Investigación
Ethyl 2-(pyrimidin-5-YL)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential as an antiviral and antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
Target of Action
Ethyl 2-(pyrimidin-5-YL)acetate is a pyrimidine derivative . Pyrimidines are known to exhibit a range of pharmacological effects, including anti-inflammatory activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
It is known that pyrimidines, in general, inhibit the expression and activities of certain vital inflammatory mediators . This suggests that Ethyl 2-(pyrimidin-5-YL)acetate may interact with its targets, leading to changes in the expression and activities of these mediators, thereby exerting its pharmacological effects.
Biochemical Pathways
Given the known anti-inflammatory effects of pyrimidines , it can be inferred that Ethyl 2-(pyrimidin-5-YL)acetate may affect pathways related to inflammation. These could include pathways involving prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Result of Action
Based on the known effects of pyrimidines , it can be inferred that Ethyl 2-(pyrimidin-5-YL)acetate may have anti-inflammatory effects at the molecular and cellular levels.
Análisis Bioquímico
Biochemical Properties
Ethyl 2-(pyrimidin-5-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with collagen prolyl-4-hydroxylase, an enzyme crucial for collagen synthesis . This interaction can inhibit the enzyme’s activity, thereby affecting collagen production. Additionally, ethyl 2-(pyrimidin-5-yl)acetate may interact with other biomolecules, such as nucleic acids, due to its pyrimidine ring structure, which is similar to the bases found in DNA and RNA.
Cellular Effects
Ethyl 2-(pyrimidin-5-yl)acetate has various effects on different cell types and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the expression of certain inflammatory mediators, such as prostaglandin E2 and tumor necrosis factor-α . This inhibition can lead to reduced inflammation and altered cellular responses. Additionally, ethyl 2-(pyrimidin-5-yl)acetate may affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of ethyl 2-(pyrimidin-5-yl)acetate involves its interaction with various biomolecules at the molecular level. It can bind to enzymes and proteins, leading to either inhibition or activation of their activity. For instance, its interaction with collagen prolyl-4-hydroxylase results in enzyme inhibition, which affects collagen synthesis . Additionally, ethyl 2-(pyrimidin-5-yl)acetate can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 2-(pyrimidin-5-yl)acetate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that ethyl 2-(pyrimidin-5-yl)acetate is relatively stable under standard laboratory conditions, but it may degrade over extended periods . This degradation can lead to a decrease in its efficacy and altered cellular responses. Long-term exposure to ethyl 2-(pyrimidin-5-yl)acetate in in vitro or in vivo studies may result in cumulative effects on cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of ethyl 2-(pyrimidin-5-yl)acetate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory activity and modulation of metabolic pathways . At higher doses, ethyl 2-(pyrimidin-5-yl)acetate may cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity.
Metabolic Pathways
Ethyl 2-(pyrimidin-5-yl)acetate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and the metabolism of other biomolecules. For example, it may be metabolized by cytochrome P450 enzymes, which are involved in the oxidation of various substrates . Additionally, ethyl 2-(pyrimidin-5-yl)acetate can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels within the cell.
Transport and Distribution
The transport and distribution of ethyl 2-(pyrimidin-5-yl)acetate within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments . Ethyl 2-(pyrimidin-5-yl)acetate may accumulate in certain tissues or cells, depending on the expression levels of these transporters and binding proteins. This accumulation can influence the compound’s overall efficacy and its effects on cellular function.
Subcellular Localization
Ethyl 2-(pyrimidin-5-yl)acetate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, ethyl 2-(pyrimidin-5-yl)acetate may be found in the cytoplasm, where it can interact with metabolic enzymes and other cytoplasmic proteins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(pyrimidin-5-YL)acetate typically involves the esterification of pyrimidine derivatives. One common method includes the reaction of pyrimidine-5-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield Ethyl 2-(pyrimidin-5-YL)acetate .
Industrial Production Methods
Industrial production of Ethyl 2-(pyrimidin-5-YL)acetate may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(pyrimidin-5-YL)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrimidine-5-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Pyrimidine-5-carboxylic acid derivatives.
Reduction: Ethyl 2-(pyrimidin-5-YL)ethanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-(pyridin-2-YL)acetate
- Ethyl 2-(pyrimidin-4-YL)acetate
- Ethyl 2-(pyrimidin-6-YL)acetate
Uniqueness
Ethyl 2-(pyrimidin-5-YL)acetate is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Propiedades
IUPAC Name |
ethyl 2-pyrimidin-5-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-12-8(11)3-7-4-9-6-10-5-7/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFYKRSTLSLCFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70614355 | |
| Record name | Ethyl (pyrimidin-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70614355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6214-48-8 | |
| Record name | Ethyl (pyrimidin-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70614355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

